
1-(Methylamino)-1H-indole-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)-1H-indole-5,6-diol is a compound belonging to the indole family, which is known for its wide range of biological activities Indoles are heterocyclic compounds that are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-1H-indole-5,6-diol typically involves the cyclization of suitable precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents. The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 1-(Methylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can lead to the formation of quinones, while reduction of nitro groups results in the corresponding amines .
科学研究应用
1-(Methylamino)-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s structural similarity to neurotransmitters makes it a valuable tool in studying receptor interactions and signaling pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-(Methylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, its structural similarity to serotonin allows it to interact with serotonin receptors, influencing neurotransmission. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
1H-indole-5,6-diol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
1-(Dimethylamino)-1H-indole-5,6-diol: Contains an additional methyl group, which can affect its binding affinity and biological activity.
1-(Methylamino)-1H-indole-2,3-diol: The position of the diol groups is different, leading to variations in chemical behavior and applications
Uniqueness: 1-(Methylamino)-1H-indole-5,6-diol is unique due to the presence of both methylamino and diol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
1-(methylamino)indole-5,6-diol |
InChI |
InChI=1S/C9H10N2O2/c1-10-11-3-2-6-4-8(12)9(13)5-7(6)11/h2-5,10,12-13H,1H3 |
InChI 键 |
CBOZOTMNRCCGOD-UHFFFAOYSA-N |
规范 SMILES |
CNN1C=CC2=CC(=C(C=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
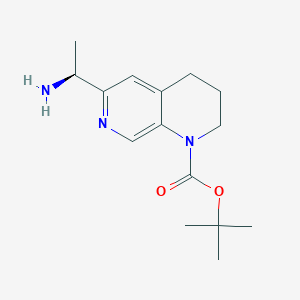


![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
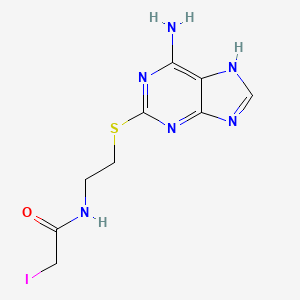
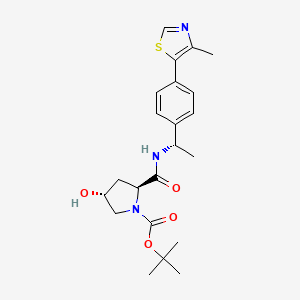
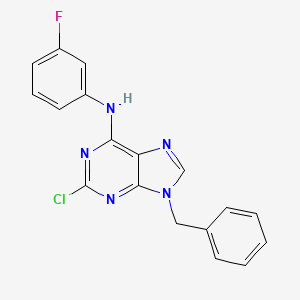
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
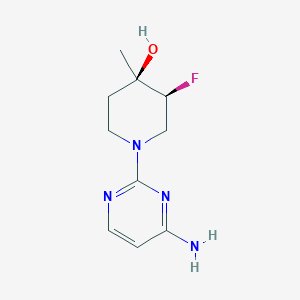
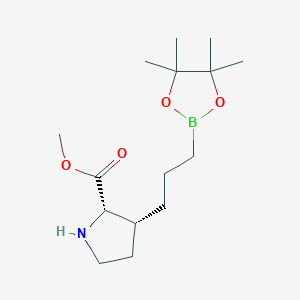
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)

